molecular formula C21H21N5O3S B2752420 N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 797780-87-1

N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2752420
CAS No.: 797780-87-1
M. Wt: 423.49
InChI Key: UMPDKFIVMKTJJE-UHFFFAOYSA-N
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Description

N-{4-[1-Propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a methanesulfonamide group linked to a phenyl ring, a propanoyl substituent at the pyrazoline N1 position, and a bicyclic quinoxalin-6-yl moiety at the C5 position. Its synthesis likely involves cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by functionalization, as seen in analogous pyrazoline derivatives . Characterization via NMR, HRMS, and crystallography (e.g., SHELX refinement ) would confirm its structure.

Properties

IUPAC Name

N-[4-(2-propanoyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-3-21(27)26-20(15-6-9-17-19(12-15)23-11-10-22-17)13-18(24-26)14-4-7-16(8-5-14)25-30(2,28)29/h4-12,20,25H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPDKFIVMKTJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diaminobenzene with 1,4-benzenedicarboxylic acid[_{{{CITATION{{{1{Adsorption and corrosion inhibition properties of N-{n-[1-R-5 ](https://pubsrscorg/en/content/articlelanding/2016/ra/c6ra11373g){{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding quinoxaline derivatives.

  • Reduction: Reduction products may include various amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that compounds related to N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibit promising anticancer properties. A study demonstrated that derivatives of quinoxaline, which share structural similarities with the target compound, showed selective antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer cells .

Protein Kinase Regulation
Another significant application of related sulfonamide compounds is their ability to regulate protein kinase activity, particularly serum and glucocorticosteroid-regulated kinases (SGK). This regulation is crucial for treating conditions like osteoarthritis and other inflammatory diseases . The pharmacological potential of these compounds makes them candidates for developing new therapeutic agents targeting various kinases involved in disease processes.

Corrosion Inhibition

Corrosion Inhibition Properties
this compound has also been investigated for its corrosion inhibition properties, particularly on mild steel in acidic environments. Studies have shown that this compound can act as a mixed-type inhibitor, forming protective films on metal surfaces and reducing corrosion rates in hydrochloric acid solutions. The adsorption mechanisms include both physisorption and chemisorption, with the effectiveness correlating well with quantum chemical descriptors derived from computational studies .

Material Science Applications

Development of Protective Coatings
The ability of this compound to form stable complexes with metals suggests its potential use in developing protective coatings for various materials. These coatings could enhance the durability of metals exposed to corrosive environments by providing a barrier against chemical attack .

Data Summary

Application AreaKey Findings
Medicinal ChemistryAnticancer activity with IC50 values of 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines .
Protein Kinase RegulationRegulates SGK activity; potential for treating inflammatory diseases .
Corrosion InhibitionActs as a mixed-type inhibitor in 1 M HCl; forms protective films on mild steel .
Material SciencePotential for protective coatings due to metal-complexing ability .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of quinoxaline derivatives, a series of compounds were synthesized and tested against human cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced the cytotoxic activity, suggesting that further structural optimization could lead to more potent anticancer agents.

Case Study 2: Corrosion Inhibition

Another research project focused on the corrosion inhibition capabilities of quinoxalinyl-dihydropyrazolyl-methanesulfonamides revealed that these compounds could reduce corrosion rates effectively when applied to mild steel in acidic conditions. The study utilized electrochemical methods to assess the protective efficacy and established a quantitative relationship between molecular structure and inhibition efficiency.

Mechanism of Action

When compared to other similar compounds, N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique structure and multifaceted applications[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 .... Similar compounds include other quinoxaline derivatives and methanesulfonamides, which may have different substituents or functional groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Hypothesized Bioactivity

Compound Core Structure Pyrazoline Substituents Reported or Hypothesized Activity
Target Compound Methanesulfonamide-phenyl Quinoxalin-6-yl, propanoyl Kinase inhibition, anticancer*
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazolines] () Benzenesulfonamide-phenyl Aryl, 4-hydroxyphenyl Carbonic anhydrase inhibition, cytotoxicity
Quinazolinone-pyrazolylamino derivatives () Quinazolinone 4-Substituted phenyl Anticonvulsant

Key Comparisons:

Sulfonamide Group :

  • The target compound’s methanesulfonamide group is less bulky than the benzenesulfonamide in ’s derivatives. This may enhance membrane permeability but reduce π-stacking interactions with enzyme active sites. Benzenesulfonamides in exhibit carbonic anhydrase inhibition, suggesting the target compound could share this activity but with modified potency .

In contrast, the aryl substituents in ’s compounds prioritize hydrophobic interactions, which correlate with cytotoxicity . The propanoyl chain at N1 may increase metabolic stability compared to smaller acyl groups, as longer chains resist hydrolysis .

Biological Activity: ’s quinazolinone-pyrazolylamino derivatives show anticonvulsant activity, likely via GABAergic modulation.

Physicochemical and Electronic Properties

Table 2: Hypothetical Physicochemical Comparison

Property Target Compound Derivatives Derivatives
LogP ~3.2 (moderate lipophilicity) ~2.8 (hydroxyphenyl reduces LogP) ~2.5 (quinazolinone polarity)
Solubility Low in water, moderate in DMSO Moderate (benzenesulfonamide) Low (quinazolinone core)
Electron Density High (quinoxaline π-system) Moderate (aryl groups) Variable (substituent-dependent)
  • Electronic Effects: The quinoxaline ring’s electron-deficient nature (due to two fused pyrazine rings) could enhance charge-transfer interactions in biological targets, as modeled by density functional theory (DFT) in analogous systems . Multiwfn analysis might reveal localized electron density at the sulfonamide group, critical for hydrogen bonding.

Research Findings and Hypotheses

Synthetic Feasibility: The target compound’s synthesis would follow routes similar to ’s derivatives, employing hydrazine cyclization with a quinoxaline-containing chalcone. Confirmation via $^{1}\text{H}$ NMR (e.g., pyrazoline CH$_2$ protons at δ 3.1–3.5 ppm) and HRMS is essential .

Biological Hypotheses: Anticancer Potential: Quinoxaline derivatives are known for intercalating DNA and inhibiting topoisomerases. The propanoyl group may reduce toxicity compared to smaller acyl chains in ’s cytotoxic compounds . Enzyme Inhibition: The methanesulfonamide group could weakly inhibit carbonic anhydrase isoforms, but the quinoxaline’s bulk might shift selectivity toward kinases .

Crystallographic Insights :

  • SHELXL refinement of the target compound’s crystal structure would clarify the pyrazoline ring’s conformation (e.g., envelope vs. half-chair) and hydrogen-bonding patterns, critical for SAR studies.

Biological Activity

N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5O3S. The compound features a quinoxaline moiety and a pyrazole ring, both known for their diverse biological activities.

Research indicates that quinoxaline derivatives exhibit various pharmacological effects, including:

  • Antioxidant Activity : Compounds containing quinoxaline structures have shown significant antioxidant properties, which can mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been established through molecular docking studies, suggesting their ability to inhibit inflammatory pathways .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
AntioxidantExhibits significant antioxidant properties that reduce oxidative stress.
Anti-inflammatoryInhibits inflammatory pathways as indicated by molecular docking simulations.
AnticancerPotential anticancer properties due to structural similarities with known agents.

Case Studies and Research Findings

  • Molecular Docking Studies : Recent studies utilized molecular docking to explore the interaction of this compound with various biological targets. The results indicated strong binding affinities to key proteins involved in inflammation and cancer pathways .
  • Computational Analysis : Advanced computational methods such as Density Functional Theory (DFT) were employed to predict the electronic properties and reactivity of the compound. These studies highlighted the electrophilic nature of the compound, which is essential for its biological activity .
  • Corrosion Inhibition Studies : While primarily focused on industrial applications, studies on quinoxaline-based compounds have shown that they can also exhibit biological activity through their interaction with metal surfaces, which could be extrapolated to biological systems .

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